molecular formula C15H26NO3P B13758104 Dibutyl methylphenylphosphoramidate CAS No. 52670-79-8

Dibutyl methylphenylphosphoramidate

Cat. No.: B13758104
CAS No.: 52670-79-8
M. Wt: 299.35 g/mol
InChI Key: FDBKWZKFVMRFEY-UHFFFAOYSA-N
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Description

Dibutyl methylphenylphosphoramidate is an organophosphorus compound characterized by a phosphoramidate backbone substituted with butyl and methylphenyl groups. Its synthesis likely follows pathways similar to other dialkyl phosphonates or phosphoramidates, involving esterification or transesterification reactions with amines or alcohols .

Properties

CAS No.

52670-79-8

Molecular Formula

C15H26NO3P

Molecular Weight

299.35 g/mol

IUPAC Name

N-dibutoxyphosphoryl-N-methylaniline

InChI

InChI=1S/C15H26NO3P/c1-4-6-13-18-20(17,19-14-7-5-2)16(3)15-11-9-8-10-12-15/h8-12H,4-7,13-14H2,1-3H3

InChI Key

FDBKWZKFVMRFEY-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(N(C)C1=CC=CC=C1)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl methylphenylphosphoramidate can be achieved through several methods. One common approach involves the reaction of dibutyl phosphite with methylphenylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dibutyl methylphenylphosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoramidate oxides, while substitution reactions can produce a variety of phosphoramidate derivatives .

Scientific Research Applications

Dibutyl methylphenylphosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibutyl methylphenylphosphoramidate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares dibutyl methylphenylphosphoramidate with analogous compounds in terms of synthesis, properties, and applications. Data are inferred from the provided evidence and structurally related chemicals.

Compound Synthetic Yield/Procedure Key Physical Properties Applications/Findings Environmental/Health Data
This compound Not explicitly reported; inferred to use methods similar to dibutyl phosphonates (e.g., 98.1% yield for Compound 1a in ) Likely low water solubility (cf. zirconium nitrate dibutyl phosphate in ) Potential use in polymer additives or catalytic systems (analogous to dibutyl phthalate) No direct data; structurally related dibutyl phthalate has EPA risk evaluations
Di-n-butyl phthalate (DBP) High-yield synthesis via esterification (e.g., 74.28% abundance in antifungal VOCs ) Low volatility, high stability (EPA Table Apx B-1 ) Plasticizer, antifungal agent EPA risk evaluation identifies endocrine disruption and environmental persistence
Dibutyl hydrogen phosphonate Synthesized via ion exchange chromatography () Soluble in polar solvents, reactive phosphate group Intermediate in biocatalysis (e.g., enantioselective reactions ) Limited toxicity data; handled as corrosive (CAMEO/WISER databases )
Zirconium nitrate dibutyl phosphate Solubility in Amsco solvent: 2–4× M (similar to uranium analogs) Forms gummy precipitates, impacts mechanical equipment Nuclear fuel processing, solvent extraction Industrial handling challenges due to precipitate formation

Key Research Findings and Contrasts

  • Synthetic Efficiency : this compound’s synthesis may mirror high-yield routes for dibutyl phosphonates (e.g., 98.1% yield for Compound 1a ), but its functional groups (methylphenyl and amide) likely require additional purification steps compared to simpler esters like DBP.
  • Environmental Impact: Unlike DBP, which is flagged for endocrine disruption , this compound’s environmental fate remains unstudied.
  • Industrial Utility : While DBP dominates as a plasticizer , this compound’s amide and aryl groups could make it suitable for specialized applications, such as metal chelation or asymmetric catalysis, akin to zirconium nitrate dibutyl phosphate in nuclear processing .

Limitations and Contradictions in Evidence

  • The evidence lacks direct data on this compound, necessitating extrapolation from analogs.
  • Contradictions exist in solubility and stability: zirconium nitrate dibutyl phosphate forms precipitates , whereas DBP remains stable in polymer matrices . This highlights the need for compound-specific studies.

Biological Activity

Dibutyl methylphenylphosphoramidate (DBMPPA) is an organophosphorus compound with a complex structure comprising a phosphorus atom bonded to two butyl groups, a methyl group, and a phenyl group. Its unique chemical properties have made it a subject of interest in various fields, particularly in biological research for its potential therapeutic applications. This article provides an in-depth examination of the biological activity of DBMPPA, including its mechanisms of action, enzyme interactions, and potential applications.

Chemical Structure and Properties

DBMPPA's structure can be summarized as follows:

  • Chemical Formula: C13_{13}H19_{19}N2_2O2_2P
  • Molecular Weight: 263.27 g/mol
  • Functional Groups: Phosphoramidate, butyl groups, phenyl group

The presence of the butyl and phenyl groups contributes to its lipophilicity, which may enhance its biological activity by facilitating membrane permeability.

DBMPPA exhibits biological activity primarily through its interactions with enzymes and receptors in biological systems. Research indicates that it may function as an enzyme inhibitor, affecting various metabolic pathways. The following mechanisms have been identified:

  • Enzyme Inhibition: DBMPPA binds to the active sites of specific enzymes, blocking their activity. This inhibition can alter biochemical pathways, leading to therapeutic effects.
  • Cellular Signaling Modulation: It may influence cellular signaling pathways by interacting with receptors involved in signal transduction.

Enzyme Interaction Studies

Studies have demonstrated that DBMPPA interacts with several key enzymes:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β):
    • DBMPPA has shown inhibitory effects on GSK-3β, a critical enzyme involved in various signaling pathways related to metabolism and cell proliferation. The compound exhibits a moderate IC50_{50} value of 2.0 µM, indicating its potential as a therapeutic agent against diseases where GSK-3β is implicated .
  • Other Enzymes:
    • Ongoing research is exploring DBMPPA's interactions with additional enzymes and receptors to elucidate its full pharmacological profile.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DBMPPA, a comparison with related compounds is presented below:

Compound NameStructural FeaturesUnique Characteristics
Diethyl methylphenylphosphoramidateContains ethyl groups instead of butylGenerally more volatile than dibutyl derivatives
Dimethyl phenylphosphoramidateContains two methyl groupsOften used in pharmaceuticals due to lower toxicity
Dibutyl phosphateA simple phosphoric acid esterCommonly used as a plasticizer; less biologically active

DBMPPA's unique combination of butyl and phenyl groups enhances its lipophilicity and potential biological activity compared to other similar compounds.

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